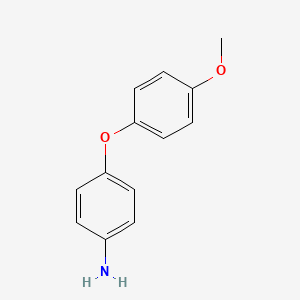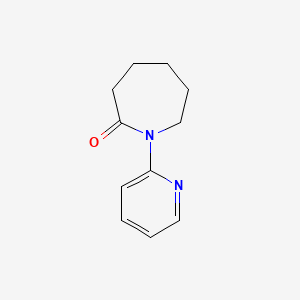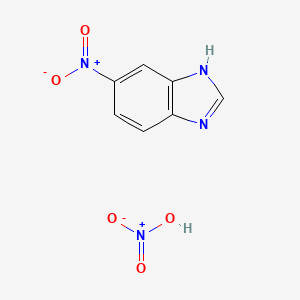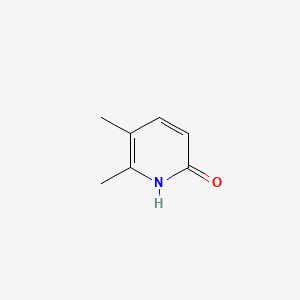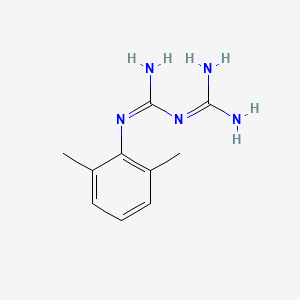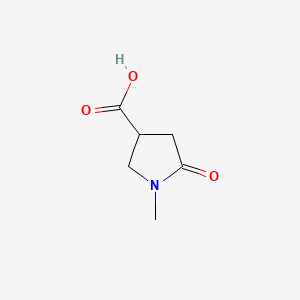
2,3-Dimethylpiperidine
Übersicht
Beschreibung
2,3-Dimethylpiperidine is a heterocyclic organic compound with the molecular formula C7H15N It is a derivative of piperidine, featuring two methyl groups attached to the second and third carbon atoms of the piperidine ring
Wirkmechanismus
Target of Action
2,3-Dimethylpiperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some piperidine derivatives have been used in the synthesis of biologically active substances, such as 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1), which is used for treating diseases associated with cortisol abnormalities .
Biochemical Pathways
Piperidine and its derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that piperidine derivatives can be synthesized through various methods, which can potentially affect their pharmacokinetic properties .
Result of Action
It’s known that piperidine derivatives can have various pharmacological activities, depending on their specific structures and targets .
Action Environment
It’s known that environmental factors can potentially affect the synthesis, stability, and action of piperidine derivatives .
Biochemische Analyse
Biochemical Properties
2,3-Dimethylpiperidine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. These changes can result in altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound’s stability can be influenced by environmental conditions, such as temperature and pH. Over time, this compound may degrade, leading to a decrease in its activity and effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. In some studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound can also affect the activity of other enzymes and cofactors, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, this compound may localize to the endoplasmic reticulum or mitochondria, affecting the functions of these organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 2,3-dimethylpyridine. This reaction typically requires a catalyst such as palladium on carbon and is carried out under high-pressure hydrogen gas. The reaction conditions include temperatures ranging from 50 to 100 degrees Celsius and pressures of 50 to 100 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2,3-dimethylpyridine in large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
2,3-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives .
**Reduction:
Eigenschaften
IUPAC Name |
2,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-8-7(6)2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFSUDDXLQHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968187 | |
| Record name | 2,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-68-2 | |
| Record name | 2,3-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10968187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of 2,3-dimethylpiperidine derivatives important for their biological activity?
A: The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a crucial role in how it interacts with biological targets. In the case of this compound derivatives, different stereoisomers exhibit varying levels of potency. For instance, research has shown that the γ-isomer of the propionate ester of 2,3-dimethyl-4-phenylpiperidin-4-ol demonstrates higher antinociceptive activity compared to the α and β isomers. [] This difference in activity can be attributed to the preferred conformations adopted by each isomer, influencing their binding affinity and interaction with target receptors.
Q2: How does the configuration of methyl groups in this compound derivatives affect their conformation?
A: The configuration of methyl groups at the 2 and 3 positions significantly influences the preferred conformation of this compound derivatives. Studies using nuclear magnetic resonance (NMR) spectroscopy reveal that the α and β isomers, with cis-2,3-dimethyl configurations, favor an equatorial phenyl group (eq-4-Ph) in their chair conformations. [] Conversely, the γ-isomer, characterized by a trans-2,3-dimethyl configuration, adopts a boat conformation in chloroform (CDCl3) to minimize steric hindrance between the axial methyl groups. This conformational preference is crucial as it dictates the overall shape of the molecule and its ability to interact with biological targets.
Q3: Can you elaborate on the use of natural-abundance nitrogen-15 nuclear magnetic resonance (NMR) spectroscopy in studying 2,3-dimethylpiperidines?
A: Natural-abundance ¹⁵N-NMR spectroscopy provides valuable insights into the steric and electronic effects governing the properties of 2,3-dimethylpiperidines. This technique allows researchers to correlate ¹⁵N chemical shifts with structural modifications, offering a deeper understanding of conformational changes. For example, researchers have successfully established correlations between ¹⁵N chemical shifts in 2,3-dimethylpiperidines and the ¹³C chemical shifts of analogous hydrocarbons. [] This correlation enables the prediction of ¹⁵N chemical shifts and facilitates the analysis of conformational equilibria and structural changes in solution.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


